molecular formula C27H25ClN6O B11417724 7-Chloro-5-[4-(3-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline

7-Chloro-5-[4-(3-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B11417724
M. Wt: 485.0 g/mol
InChI Key: BPGMHAQJGWDFRG-UHFFFAOYSA-N
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Description

1-[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(3-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazoloquinazoline core, which is fused with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(3-methoxyphenyl)piperazine typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: The initial step involves the synthesis of the triazoloquinazoline core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases as catalysts.

    Introduction of Substituents: The chloro, methylphenyl, and methoxyphenyl groups are introduced through various substitution reactions. These reactions often require the use of reagents like chlorinating agents, methylating agents, and methoxylating agents.

    Formation of the Piperazine Ring: The final step involves the formation of the piperazine ring, which is achieved through the reaction of appropriate diamines with the triazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(3-methoxyphenyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium cyanide.

Major Products Formed

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with reduced functional groups.

    Substituted Derivatives: Compounds with different substituents replacing the chloro group.

Scientific Research Applications

1-[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(3-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(3-chlorophenyl)piperazine
  • 1-[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(3-fluorophenyl)piperazine

Uniqueness

1-[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(3-methoxyphenyl)piperazine is unique due to the presence of the methoxyphenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C27H25ClN6O

Molecular Weight

485.0 g/mol

IUPAC Name

7-chloro-5-[4-(3-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)triazolo[1,5-a]quinazoline

InChI

InChI=1S/C27H25ClN6O/c1-18-5-3-6-19(15-18)25-27-29-26(23-16-20(28)9-10-24(23)34(27)31-30-25)33-13-11-32(12-14-33)21-7-4-8-22(17-21)35-2/h3-10,15-17H,11-14H2,1-2H3

InChI Key

BPGMHAQJGWDFRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC(=CC=C6)OC

Origin of Product

United States

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